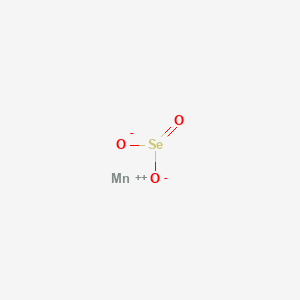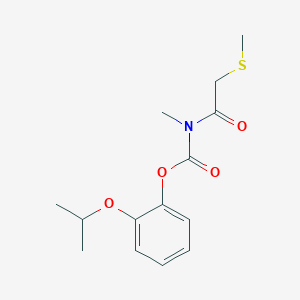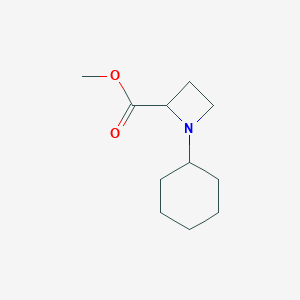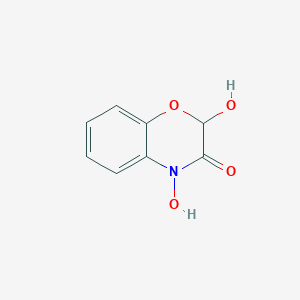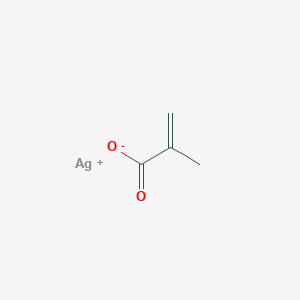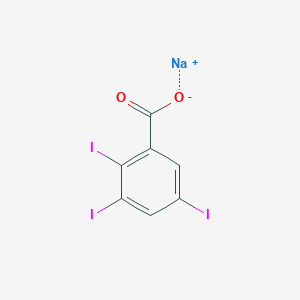![molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- CAS No. 16526-38-8](/img/structure/B100240.png)
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTF, and it has a unique structure that makes it a promising candidate for use in different applications.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is not fully understood. However, it is believed that the compound interacts with different biological molecules, including proteins and enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been shown to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help reduce oxidative stress in the body. Additionally, DTTF has been shown to have anti-inflammatory properties, which can help reduce inflammation in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] in lab experiments is its unique structure, which makes it a promising candidate for use in different applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the limitations of using DTTF is its potential toxicity, which can limit its use in some applications.
Orientations Futures
There are many potential future directions for the use of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-]. One of the significant areas of research is the development of organic semiconductors for use in electronic devices. Additionally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in different fields.
Conclusion:
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a promising compound that has gained significant attention in scientific research due to its unique properties. The compound's potential applications in various fields, including organic electronics and drug development, make it a promising candidate for future research. Despite its potential benefits, further research is needed to fully understand the compound's mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a multi-step process that involves the reaction of different chemical reagents. The most common method for synthesizing this compound is through the reaction of 1,3-propanedithiol with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is then followed by a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound is in the field of organic electronics. DTTF has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of electronic devices.
Propriétés
Numéro CAS |
16526-38-8 |
|---|---|
Nom du produit |
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- |
Formule moléculaire |
C10H12F6S6 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
Clé InChI |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
SMILES canonique |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Autres numéros CAS |
16526-38-8 |
Synonymes |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



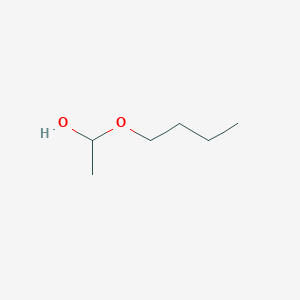
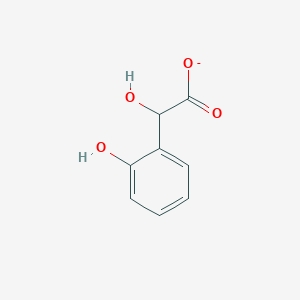
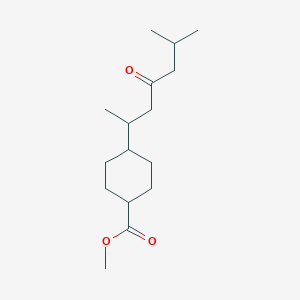
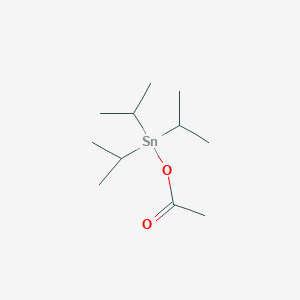
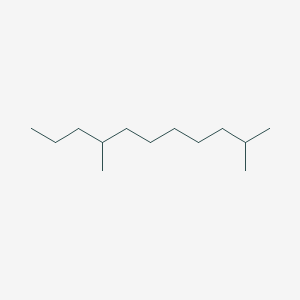
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
